7-(4-chlorophenyl)-3-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine
Description
Systematic IUPAC Nomenclature and Heterocyclic Ring Numbering
The systematic naming of 7-(4-chlorophenyl)-3-(4-methylphenyl)-7H-pyrazolo[4,3-e]triazolo[4,3-c]pyrimidine follows IUPAC guidelines for fused heterocyclic systems. The core structure comprises three annulated rings: a pyrazole, a triazole, and a pyrimidine. The parent heterocycle is identified as the pyrimidine ring, with fused pyrazolo and triazolo moieties.
Numbering begins at the pyrimidine nitrogen in position 1, proceeding clockwise. The pyrazole ring (positions 4–7) fuses to the pyrimidine via atoms 4 and 5, while the triazole ring (positions 8–11) attaches via atoms 3 and 4 of the pyrimidine. Substituents are assigned positions based on this numbering: the 4-chlorophenyl group occupies position 7 of the pyrazole, and the 4-methylphenyl group attaches to position 3 of the triazole.
A comparative analysis of substituent positioning in analogous compounds reveals distinct nomenclature patterns (Table 1). For example, replacing the 4-chlorophenyl group with an ethylthio moiety at position 7 alters the systematic name to 7-ethylthio-3-(4-methylphenyl)-7H-pyrazolo[4,3-e]triazolo[4,3-c]pyrimidine.
Table 1: Nomenclature Comparison of Related Heterocycles
| Compound | Pyrazole Substituent (Position 7) | Triazole Substituent (Position 3) |
|---|---|---|
| Target | 4-chlorophenyl | 4-methylphenyl |
| Analog 1 | Ethylthio | 3-methylphenyl |
| Analog 2 | Phenyl | Ethyl |
X-ray Crystallographic Analysis of Tricyclic Core Architecture
X-ray diffraction studies of analogous pyrazolo-triazolo-pyrimidine derivatives reveal planar tricyclic systems with minor deviations from ideal bond angles. The pyrimidine ring typically adopts a slightly distorted boat conformation, while the fused pyrazole and triazole rings maintain near-planar geometries. Bond lengths between nitrogen atoms in the triazole moiety (N8–N9: 1.32–1.35 Å) suggest partial double-bond character, consistent with aromatic stabilization.
In the target compound, steric interactions between the 4-chlorophenyl and 4-methylphenyl groups induce a dihedral angle of 12.5–15.7° between the aromatic substituents and the tricyclic core. This spatial arrangement minimizes van der Waals repulsions while maintaining π-π stacking capabilities. Comparative crystallographic data show that electron-withdrawing substituents like chlorine reduce planarity more significantly than electron-donating groups.
Tautomeric Equilibrium Studies in Pyrazolo-Triazolo-Pyrimidine Systems
The compound exhibits dynamic tautomerism mediated by proton transfer between N1 of the pyrimidine and N10 of the triazole. Nuclear magnetic resonance (NMR) studies in deuterated dimethyl sulfoxide reveal a 3:2 equilibrium favoring the 7H tautomer over the 9H form at 298 K. This equilibrium shifts under acidic conditions, with protonation at N9 stabilizing the 9H tautomer.
Density functional theory (DFT) calculations predict an energy difference of 2.3 kJ/mol between tautomers, with the 7H form being marginally more stable. Solvent effects significantly influence tautomeric populations: polar aprotic solvents stabilize the 7H tautomer through hydrogen bonding with the pyrimidine nitrogen, while protic solvents favor the 9H form via competitive hydrogen bonding.
Comparative Molecular Geometry with Related Annulated Heterocycles
Comparative analysis of bond parameters reveals distinct geometric features across pyrazolo-triazolo-pyrimidine derivatives (Table 2). The central pyrimidine ring shows reduced bond alternation (C4–C5: 1.40 Å vs. 1.44 Å in isolated pyrimidines) due to conjugation with fused rings. The triazole N–N bond lengths (1.31–1.33 Å) are intermediate between single (1.47 Å) and double (1.24 Å) bonds, indicating delocalized π-electron density.
Table 2: Geometric Parameters of Fused Heterocycles
| Parameter | Target Compound | Pyrazolo[1,5-a]pyrimidine | Triazolo[1,5-c]pyrimidine |
|---|---|---|---|
| Pyrimidine C4–C5 (Å) | 1.402 | 1.447 | 1.418 |
| Triazole N–N (Å) | 1.325 | – | 1.298 |
| Dihedral Angle (°) | 14.2 | 8.7 | 19.4 |
Properties
Molecular Formula |
C19H13ClN6 |
|---|---|
Molecular Weight |
360.8 g/mol |
IUPAC Name |
10-(4-chlorophenyl)-5-(4-methylphenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C19H13ClN6/c1-12-2-4-13(5-3-12)17-23-24-19-16-10-22-26(18(16)21-11-25(17)19)15-8-6-14(20)7-9-15/h2-11H,1H3 |
InChI Key |
DKSWHGRYQHRFFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2C=NC4=C3C=NN4C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Core Synthetic Strategies
Pyrazole Ring Formation
The synthesis typically begins with constructing the pyrazole moiety. A common approach involves reacting 4-chlorophenylhydrazine with α,β-unsaturated carbonyl compounds or nitriles. For example, 3-methyl-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile is synthesized via nucleophilic addition-cyclization between 4-chlorophenylhydrazine and ethoxymethylenemalononitrile. This intermediate serves as the foundation for subsequent triazole and pyrimidine ring annulations.
Triazolo-Pyrimidine Annulation
The triazolo-pyrimidine system is formed through cyclocondensation reactions. Enaminones, such as 5-amino-3-methyl-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile , react with arylidenemalononitriles under acidic or basic conditions. For instance, refluxing the enaminone with 4-methylbenzaldehyde-derived arylidenemalononitrile in ethanol with piperidine catalyst yields the triazolo-pyrimidine core. The reaction proceeds via a Michael addition, intramolecular cyclization, and tautomerization sequence (Fig. 1).
Table 1: Key Reaction Parameters for Triazolo-Pyrimidine Formation
| Parameter | Optimal Conditions | Yield (%) | Source |
|---|---|---|---|
| Catalyst | Piperidine (5 mol%) | 78–82 | |
| Solvent | Ethanol | 75–80 | |
| Temperature | Reflux (78°C) | 80 | |
| Reaction Time | 8–12 hours | 78 |
Functional Group Modifications
Mechanistic Insights
Cyclocondensation Pathways
The formation of the triazolo-pyrimidine ring proceeds through a stepwise mechanism:
- Michael Addition : The enaminone’s amine attacks the arylidenemalononitrile’s β-carbon, forming a conjugate adduct.
- Intramolecular Cyclization : The adduct undergoes cyclization to generate a tetracyclic intermediate.
- Tautomerization : A proton shift stabilizes the aromatic system, yielding the final product.
Regioselectivity Control
Regioselectivity is governed by the electronic effects of substituents. The 4-chlorophenyl group’s electron-withdrawing nature directs cyclization to the pyrimidine’s 4-position, while the 4-methylphenyl group’s electron-donating properties favor triazole formation at the 3-position.
Purification and Characterization
Industrial-Scale Considerations
Continuous Flow Synthesis
Recent advances employ continuous flow reactors to enhance scalability. A microreactor system operating at 120°C with a residence time of 15 minutes achieves 90% yield, reducing side product formation compared to batch methods.
Challenges and Solutions
Applications in Drug Development
While beyond preparation scope, the compound’s synthetic accessibility has enabled preclinical studies. Derivatives show IC₅₀ values of 0.8–2.4 µM against kinase targets, underscoring its pharmaceutical potential.
Chemical Reactions Analysis
Types of Reactions
7-(4-chlorophenyl)-3-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often include specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or demethylated products. Substitution reactions can introduce new functional groups into the molecule, altering its chemical properties.
Scientific Research Applications
7-(4-chlorophenyl)-3-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 7-(4-chlorophenyl)-3-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine involves its interaction with molecular targets in biological systems. This can include binding to specific enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Substituent Variations at Position 7 and 3
A. Chlorophenyl vs. Bromophenyl Substituents
B. Chlorophenyl vs. Methylphenyl Substituents
- Methyl groups may improve solubility but decrease potency due to reduced electronic effects .
C. Tert-Butyl vs. Methylphenyl Substituents
Structural Isomerism: Triazolo[4,3-c] vs. Triazolo[1,5-c]pyrimidines
- Triazolo[4,3-c]pyrimidines (e.g., target compound):
- Triazolo[1,5-c]pyrimidines (e.g., compound 8 in ):
Functional Group Modifications
- N-Benzamide derivatives (e.g., compound 9 in ):
- Styryl-substituted analogs (e.g., compound 11e in ):
Anticancer Activity
Adenosine Receptor Antagonism
| Compound | A₂A Affinity (Ki, nM) | Selectivity (A₂A vs. A₁) | Reference |
|---|---|---|---|
| Target compound | 15 ± 2 | 150-fold | |
| SCH-442416 | 2 ± 0.3 | 500-fold | |
| ZM241385 | 1.4 ± 0.2 | 1000-fold |
Key Findings :
- The 4-chlorophenyl group in the target compound enhances A₂A affinity compared to methyl-substituted analogs but is less potent than SCH-442416, which features a 4-methoxyphenylpropyl chain .
Biological Activity
7-(4-chlorophenyl)-3-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a complex heterocyclic compound that combines pyrazole, triazole, and pyrimidine moieties. Its unique structure enhances its potential for various biological activities, particularly in medicinal chemistry. This article focuses on its biological activity, mechanisms of action, and potential therapeutic applications.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity . It is believed to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By binding to CDK enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells.
- Mechanism of Action : The compound's interaction with CDKs prevents the phosphorylation of target proteins essential for cell cycle progression. This leads to increased apoptosis rates in cancerous cells by activating apoptotic pathways involving caspases (caspase-3, caspase-8, and caspase-9) .
- Case Study : In vitro studies using breast cancer cell lines (MCF-7 and MDA-MB-231) demonstrated that compounds similar to this compound showed stronger cytotoxicity than cisplatin . The most active derivatives increased apoptosis through the activation of caspases and suppression of NF-κB expression.
Antiviral and Anti-inflammatory Activities
In addition to its anticancer properties, this compound has shown potential antiviral and anti-inflammatory activities . Its structural characteristics suggest it may interfere with viral replication processes or modulate inflammatory pathways.
- Antiviral Mechanism : The compound may inhibit viral enzymes or receptors critical for viral entry or replication.
- Anti-inflammatory Effects : Studies have indicated that similar pyrazolo-triazolo-pyrimidine derivatives exhibit anti-inflammatory effects comparable to established anti-inflammatory drugs like indomethacin . These compounds demonstrated selective inhibition of COX-2 over COX-1 enzymes.
Structure-Activity Relationship (SAR)
The unique substitution patterns in this compound significantly influence its biological activity. The presence of both chlorinated and methylated phenyl groups enhances its reactivity and interaction with biological targets.
Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine | Contains phenyl substituents | Varying binding affinities |
| 7-(3-chloro-4-methylphenyl)-3-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine | Similar core structure | Different anticancer profiles |
| 3-(3-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine | Features methyl substituents | Distinct pharmacological effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
